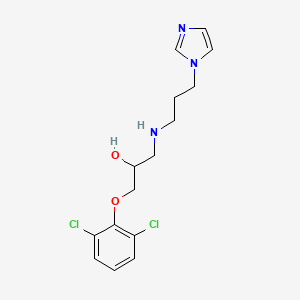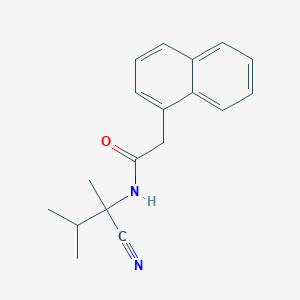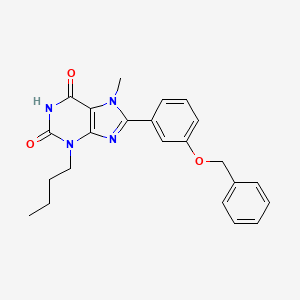
1-(2,6-Dichlorophenoxy)-3-(3-imidazol-1-ylpropylamino)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Dichlorophenoxy)-3-(3-imidazol-1-ylpropylamino)propan-2-ol, also known as carvedilol, is a beta-blocker drug used in the treatment of heart failure, hypertension, and other cardiovascular diseases.
Wirkmechanismus
Carvedilol is a non-selective beta-blocker that blocks both beta-1 and beta-2 adrenergic receptors. It also has alpha-1 blocking activity. By blocking these receptors, 1-(2,6-Dichlorophenoxy)-3-(3-imidazol-1-ylpropylamino)propan-2-ol reduces the effects of the sympathetic nervous system on the heart and blood vessels, leading to a reduction in heart rate, blood pressure, and cardiac output.
Biochemical and Physiological Effects:
Carvedilol has been shown to have several biochemical and physiological effects. It reduces the production of reactive oxygen species and improves endothelial function. It also has anti-inflammatory properties and reduces the expression of pro-inflammatory cytokines. Carvedilol has been found to improve insulin sensitivity and reduce insulin resistance.
Vorteile Und Einschränkungen Für Laborexperimente
Carvedilol has several advantages for lab experiments. It is readily available and has a well-established mechanism of action. It has been extensively studied in animal models and human clinical trials. However, 1-(2,6-Dichlorophenoxy)-3-(3-imidazol-1-ylpropylamino)propan-2-ol also has some limitations for lab experiments. It has a short half-life and requires multiple dosing to maintain therapeutic levels. It also has a wide range of effects on different organ systems, making it difficult to isolate specific effects.
Zukünftige Richtungen
There are several future directions for research on 1-(2,6-Dichlorophenoxy)-3-(3-imidazol-1-ylpropylamino)propan-2-ol. One area of interest is its potential use in the treatment of neurodegenerative diseases. Carvedilol has been shown to have neuroprotective effects and may be effective in slowing the progression of diseases such as Parkinson's and Alzheimer's. Another area of interest is its potential use in cancer treatment. Carvedilol has been found to inhibit tumor growth and may be effective in combination with chemotherapy drugs. Additionally, there is ongoing research on the development of new formulations of 1-(2,6-Dichlorophenoxy)-3-(3-imidazol-1-ylpropylamino)propan-2-ol with improved pharmacokinetic properties.
Synthesemethoden
Carvedilol can be synthesized by reacting 2,6-dichlorophenol with propylene oxide to form 1-(2,6-dichlorophenoxy)propan-2-ol. This intermediate is then reacted with 3-imidazol-1-ylpropylamine to form 1-(2,6-Dichlorophenoxy)-3-(3-imidazol-1-ylpropylamino)propan-2-ol.
Wissenschaftliche Forschungsanwendungen
Carvedilol has been extensively studied for its therapeutic effects in cardiovascular diseases. It has been shown to improve left ventricular function and reduce mortality in patients with heart failure. Carvedilol has also been found to be effective in reducing blood pressure and preventing cardiovascular events in patients with hypertension.
Eigenschaften
IUPAC Name |
1-(2,6-dichlorophenoxy)-3-(3-imidazol-1-ylpropylamino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2N3O2/c16-13-3-1-4-14(17)15(13)22-10-12(21)9-18-5-2-7-20-8-6-19-11-20/h1,3-4,6,8,11-12,18,21H,2,5,7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUPCYWTARBAET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OCC(CNCCCN2C=CN=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dichlorophenoxy)-3-(3-imidazol-1-ylpropylamino)propan-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-[(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-4-methoxyphenyl]acetamide](/img/structure/B7534838.png)
![[3-(2,5-Dimethylpyrrolidin-1-yl)piperidin-1-yl]-(1-ethylbenzotriazol-5-yl)methanone](/img/structure/B7534854.png)
![2-(dimethylamino)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-5-nitrobenzamide](/img/structure/B7534860.png)
![N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B7534863.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 2-(furan-2-carbonylamino)benzoate](/img/structure/B7534868.png)

![1-benzyl-N-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]pyrrolidine-2-carboxamide](/img/structure/B7534880.png)
![[2-[(3,5-Dichloro-4-methylpyridin-2-yl)amino]-2-oxoethyl] 2-(furan-2-ylmethyl)-1,3-dioxoisoindole-5-carboxylate](/img/structure/B7534884.png)
![1-[2-(methoxymethyl)-1,3-thiazole-4-carbonyl]-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide](/img/structure/B7534886.png)
![N-[2-(diethylamino)-2-oxoethyl]-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B7534893.png)

![(3-Fluoro-4-methylphenyl)-[4-[2-(methoxymethyl)-1,3-thiazole-4-carbonyl]piperazin-1-yl]methanone](/img/structure/B7534903.png)

![N-[[4-(3-chlorophenyl)oxan-4-yl]methyl]-2-(methoxymethyl)-1,3-thiazole-4-carboxamide](/img/structure/B7534917.png)